

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lamifiban

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lamifiban*

Cat. No.: *B1674348*

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Abstract

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. As a therapeutic agent, it has been investigated for the treatment of acute coronary syndromes. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for **Lamifiban**. The document includes tabulated data for key chemical properties, a plausible multi-step synthesis protocol, and visualizations of the synthetic workflow and its mechanism of action within the platelet aggregation signaling cascade.

Chemical Structure of Lamifiban

Lamifiban, also known by its development code Ro 44-9883, is a synthetic small molecule with a well-defined chemical architecture.^[1] Its structure is centered around a substituted piperidine core, linked to a tyrosine derivative and an acetic acid moiety.

Table 1: Chemical and Physical Properties of **Lamifiban**

Property	Value	Source
IUPAC Name	2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid	[2]
Molecular Formula	C ₂₄ H ₂₈ N ₄ O ₆	[2][3][4]
Molecular Weight	468.51 g/mol	
CAS Number	144412-49-7	
Synonyms	Ro 44-9883, ((1-(N-(p-Amidinobenzoyl)-L-tyrosyl)-4-piperidyl)oxy))acetic acid	
SMILES	c1cc(ccc1C--INVALID-LINK--NC(=O)c3ccc(cc3)C(=N)N)O	
InChI	InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1	

The stereochemistry of the tyrosine residue is crucial for its biological activity, with the (S)-configuration being the active enantiomer. The molecule possesses a p-amidinobenzoyl group, which mimics the arginine-glycine-aspartate (RGD) sequence of fibrinogen, enabling it to bind to the GPIIb/IIIa receptor.

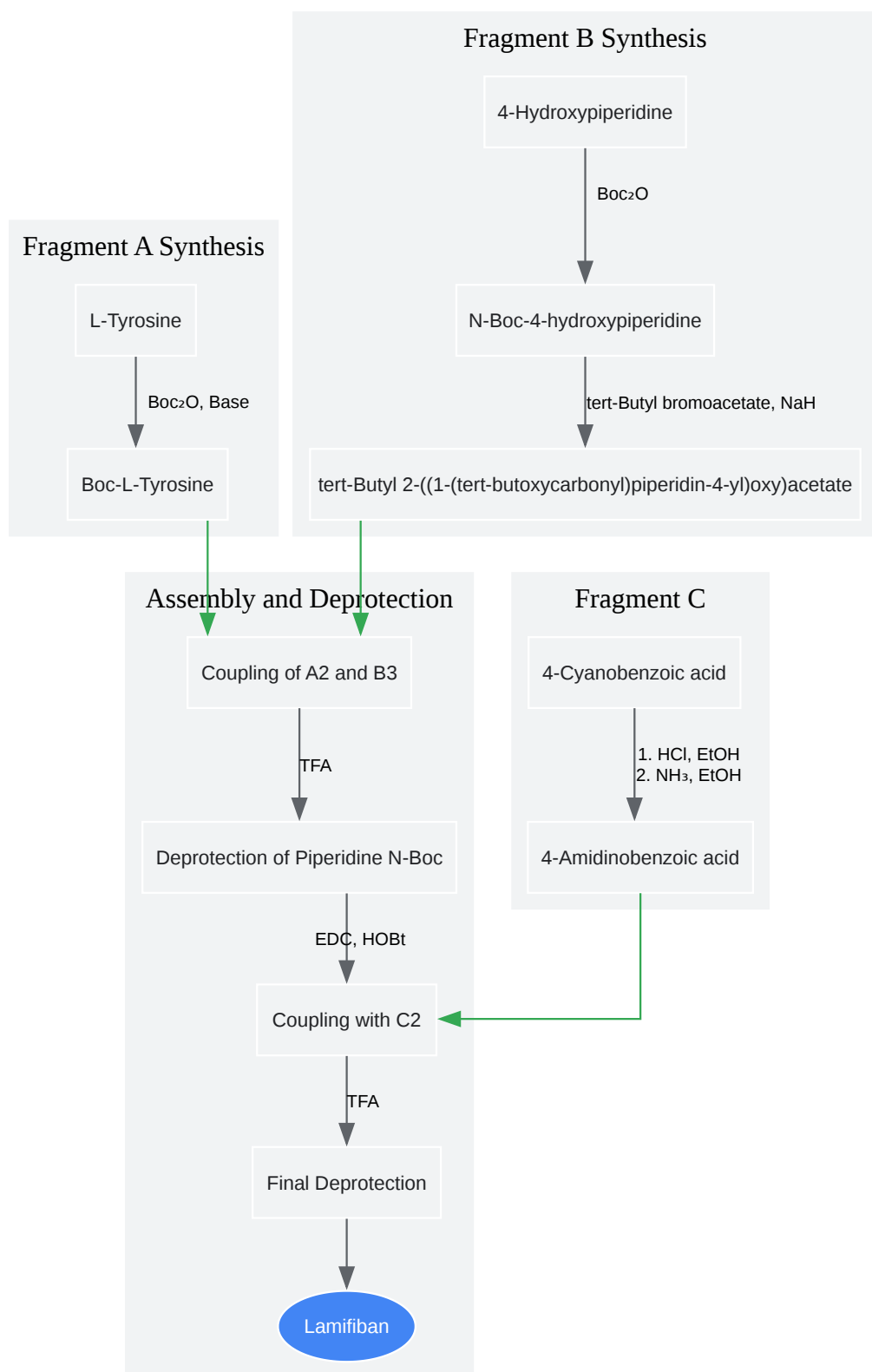
Synthesis of Lamifiban

The synthesis of **Lamifiban** is a multi-step process involving the assembly of three key building blocks: a protected L-tyrosine derivative, a 4-hydroxypiperidine acetic acid ester, and 4-amidinobenzoic acid. While a definitive, publicly available, step-by-step protocol is scarce, a

plausible synthetic route can be constructed based on established organic chemistry principles and information gleaned from related publications.

Proposed Synthetic Workflow

The overall strategy involves the coupling of these three fragments, followed by deprotection steps to yield the final active pharmaceutical ingredient.



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A plausible synthetic workflow for **Lamifiban**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard laboratory procedures for the key transformations.

Step 1: Synthesis of Boc-L-Tyrosine (Fragment A)

- Suspend L-Tyrosine in a mixture of dioxane and water.
- Cool the suspension to 0 °C in an ice bath.
- Add sodium hydroxide solution to achieve a basic pH.
- Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature and pH.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture with a cold aqueous solution of potassium hydrogen sulfate.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine.

Step 2: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate (Fragment B)

- Dissolve N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to 0 °C and add sodium hydride portion-wise.
- Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by the slow addition of water.

- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography to obtain the desired ester.

Step 3: Synthesis of 4-Amidinobenzoic acid (Fragment C)

- Suspend 4-cyanobenzoic acid in ethanol and bubble dry hydrogen chloride gas through the suspension at 0 °C.
- Stir the reaction at room temperature until the starting material is consumed.
- Remove the solvent under reduced pressure to obtain the ethyl imidate hydrochloride salt.
- Dissolve the imidate salt in ethanol and saturate the solution with ammonia gas at 0 °C.
- Seal the reaction vessel and stir at room temperature for 48 hours.
- Concentrate the reaction mixture and purify the residue by recrystallization to afford 4-amidinobenzoic acid hydrochloride.

Step 4: Assembly and Deprotection

- Coupling of A and B: Dissolve Boc-L-Tyrosine and the piperidine derivative (from Step 2) in dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete. Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
- N-Boc Deprotection: Dissolve the coupled product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
- Coupling with C: Dissolve the deprotected amine and 4-amidinobenzoic acid hydrochloride in dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by a base like N,N-diisopropylethylamine (DIPEA). Stir at room temperature overnight.

- Final Deprotection: Treat the resulting intermediate with a solution of TFA in DCM to remove the tert-butyl ester protecting group. After completion, concentrate the reaction mixture and purify the crude **Lamifiban** by preparative high-performance liquid chromatography (HPLC).

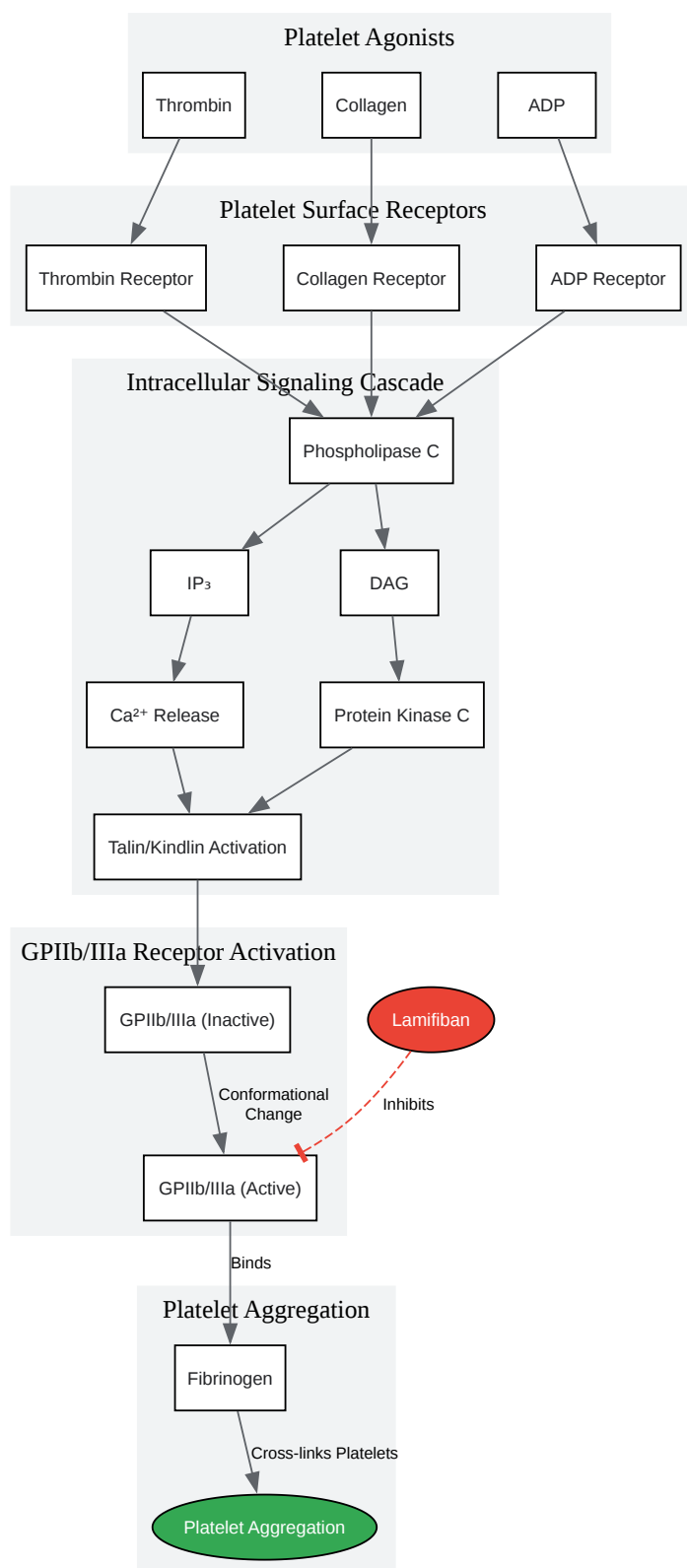
Table 2: Summary of Hypothetical Reaction Parameters

Step	Key Reagents	Solvent	Temperature (°C)	Reaction Time (h)
1	Boc ₂ O, NaOH	Dioxane/Water	0 to RT	12
2	NaH, t-Bu bromoacetate	THF	0 to RT	24
3	HCl, NH ₃	Ethanol	0 to RT	48
4a	DCC, DMAP	DCM	RT	12
4b	TFA	DCM	RT	2
4c	EDC, HOBt, DIPEA	DMF	RT	16
4d	TFA	DCM	RT	2

Mechanism of Action and Signaling Pathway

Lamifiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets. This action blocks the final common pathway of platelet aggregation, regardless of the initial stimulus.

The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling. Various platelet agonists, such as thrombin, collagen, and adenosine diphosphate (ADP), bind to their respective receptors on the platelet surface. This triggers a cascade of intracellular events, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. **Lamifiban**, by binding to the activated receptor, prevents fibrinogen from cross-linking adjacent platelets, thereby inhibiting thrombus formation.



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Signaling pathway of platelet aggregation and inhibition by **Lamifiban**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for **Lamifiban**. The molecule's design as a potent GPIIb/IIIa receptor antagonist is evident from its structural features. The outlined synthesis, while hypothetical in its specific details, follows established chemical principles for the assembly of such a molecule. The visualization of the synthetic workflow and the mechanism of action within the platelet aggregation pathway offers a clear understanding of **Lamifiban**'s chemical and biological properties for professionals in the field of drug development and research. Further investigation into proprietary synthetic methods may reveal more optimized and scalable routes to this important antiplatelet agent.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Lamifiban]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674348#chemical-structure-and-synthesis-of-lamifiban]

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